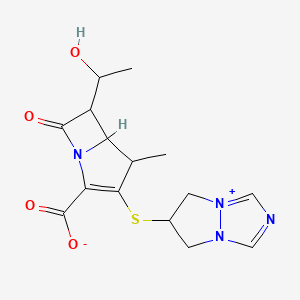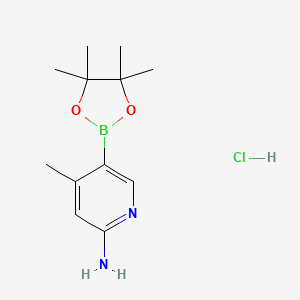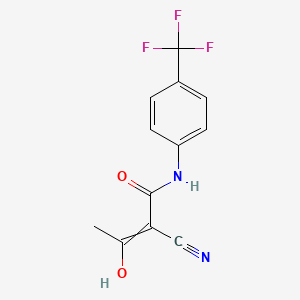
Biapenem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound known as “Cli 86815; L 627; ljc 10627” is more commonly referred to as Biapenem. This compound is a parenteral carbapenem antibacterial agent with a broad spectrum of activity. It is effective against many Gram-negative and Gram-positive aerobic and anaerobic bacteria, including species producing beta-lactamases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biapenem is synthesized through a multi-step chemical process. The synthesis involves the formation of a beta-lactam ring, which is a common feature of carbapenem antibiotics. The key steps include:
Formation of the beta-lactam ring: This is typically achieved through a cyclization reaction.
Introduction of the side chains: Specific functional groups are added to the beta-lactam ring to enhance its antibacterial activity.
Purification: The final product is purified to achieve the desired level of purity, typically greater than 98%.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification and crystallization: The crude product is purified through crystallization and other techniques to remove impurities.
Quality control: The final product is subjected to rigorous quality control to ensure it meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
Biapenem undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable chemical structure.
Substitution: This compound can undergo substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions
Hydrolysis: Water and enzymes such as beta-lactamases.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products Formed
The major products formed from the reactions of this compound are typically derivatives with modified antibacterial activity. These derivatives are often studied for their potential use as new antibiotics .
Wissenschaftliche Forschungsanwendungen
Biapenem has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of beta-lactam antibiotics.
Biology: Studied for its effects on bacterial cell walls and its interactions with bacterial enzymes.
Medicine: Used in clinical trials for the treatment of various bacterial infections, including intra-abdominal infections, lower respiratory infections, and complicated urinary tract infections
Wirkmechanismus
Biapenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . This compound is more stable than other carbapenems to hydrolysis by human renal dihydropeptidase-I, and therefore does not require the coadministration of a dihydropeptidase-I inhibitor .
Vergleich Mit ähnlichen Verbindungen
Biapenem is part of the carbapenem class of antibiotics, which includes other compounds such as:
- Imipenem
- Meropenem
- Ertapenem
- Doripenem
Uniqueness
This compound is unique among carbapenems due to its stability against hydrolysis by human renal dihydropeptidase-I, which reduces the need for additional inhibitors. It also has a broad spectrum of activity and is effective against a wide range of bacteria, including those that produce beta-lactamases .
Similar Compounds
- Imipenem : Requires coadministration with cilastatin to prevent hydrolysis by renal dihydropeptidase-I.
- Meropenem : Similar spectrum of activity but less stable to hydrolysis.
- Ertapenem : Longer half-life but narrower spectrum of activity.
- Doripenem : Similar to this compound but with different pharmacokinetic properties .
Eigenschaften
IUPAC Name |
3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBZHPJVKCOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B7979453.png)




![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B7979486.png)
![2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)

![1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979517.png)
![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione](/img/structure/B7979526.png)



![3-(3-Hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B7979548.png)
